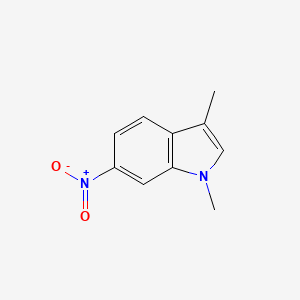

1,3-Dimethyl-6-nitroindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-6-nitroindole is a chemical compound with the empirical formula C12H14N2O3 . It’s a derivative of indole, a heterocyclic compound that’s prominent in many natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes this compound, can be achieved through a one-pot, three-component protocol. This involves a Fischer indolisation–indole N-alkylation sequence . The process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of this compound includes a nitro group (-NO2) attached to the 6th carbon of the indole ring and two methyl groups (-CH3) attached to the 1st and 3rd carbons of the indole ring .Chemical Reactions Analysis

The electrophilicity of 3-nitroindole derivatives, including this compound, has been evaluated and found to be in the nitrostyrene range . This means they are sufficiently electrophilic to interact with common dienes .科学的研究の応用

Nitration and Derivatives Synthesis

- The nitration of methyl-substituted indole-3-aldehydes, including 1,3-dimethylindole derivatives, has been studied for the synthesis of nitroindole derivatives. This process is significant in the development of novel compounds with potential applications in various fields (Berti, Settimo, & Livi, 1964).

- Research on the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates led to the synthesis of a range of nitro- and aminoindole derivatives. These compounds could have applications in medicinal chemistry and materials science (Miki et al., 2007).

Nucleotide Analogues

- 5-Nitroindole, a closely related compound, has been studied as a universal base analogue in oligodeoxynucleotides. Its high duplex stability and indiscriminate pairing with the four natural bases suggest potential applications in genetic research and biotechnology (Loakes & Brown, 1994).

Methodologies in Organic Synthesis

- The development of a method for N-methylation of indoles using dimethyl carbonate included the successful methylation of 6-nitroindole. This research contributes to environmentally safer and less toxic methodologies in organic synthesis, which can be applied at an industrial scale (Jiang et al., 2001).

Polymer Synthesis

- A study on the electrochemical synthesis of high-quality poly(5-nitroindole) films demonstrated the potential of nitroindole derivatives in the production of conducting polymers. These polymers show promise in applications like light-emitting diodes and other electronic devices (Xu et al., 2005).

Safety and Hazards

The safety data sheet for 6-Nitroindole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

特性

IUPAC Name |

1,3-dimethyl-6-nitroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSJSOBFUOGWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)

![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)

![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)

![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)